molecular formula C21H17N3O B11512741 12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Cat. No.: B11512741
M. Wt: 327.4 g/mol
InChI Key: FXRXACSTZZSUAJ-UHFFFAOYSA-N
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Description

5-(PYRIDIN-2-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a heterocyclic compound that features a pyridine ring fused with a diazatetraphenone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-2-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(PYRIDIN-2-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

5-(PYRIDIN-2-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-2-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit collagen prolyl 4-hydroxylase, thereby reducing collagen synthesis and exerting anti-fibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(PYRIDIN-2-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific diazatetraphenone structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C21H17N3O/c25-18-8-3-7-16-20(18)21(15-6-1-2-11-23-15)19-13-5-4-12-22-14(13)9-10-17(19)24-16/h1-2,4-6,9-12,21,24H,3,7-8H2

InChI Key

FXRXACSTZZSUAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=N5)C(=O)C1

Origin of Product

United States

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